2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine 2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17518313
InChI: InChI=1S/C6H10F3N/c7-6(8,9)5(1-2-5)3-4-10/h1-4,10H2
SMILES:
Molecular Formula: C6H10F3N
Molecular Weight: 153.15 g/mol

2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine

CAS No.:

Cat. No.: VC17518313

Molecular Formula: C6H10F3N

Molecular Weight: 153.15 g/mol

* For research use only. Not for human or veterinary use.

2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine -

Specification

Molecular Formula C6H10F3N
Molecular Weight 153.15 g/mol
IUPAC Name 2-[1-(trifluoromethyl)cyclopropyl]ethanamine
Standard InChI InChI=1S/C6H10F3N/c7-6(8,9)5(1-2-5)3-4-10/h1-4,10H2
Standard InChI Key PNHPXCYHILVRKV-UHFFFAOYSA-N
Canonical SMILES C1CC1(CCN)C(F)(F)F

Introduction

Chemical Structure and Molecular Properties

2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine features an ethanamine backbone with a cyclopropyl substituent at the second carbon position. The cyclopropane ring is further functionalized with a trifluoromethyl (-CF₃) group at its 1-position. This arrangement creates a sterically constrained system with enhanced electronic properties due to the electron-withdrawing nature of the -CF₃ group .

Molecular Formula and Stereochemistry

Synthesis and Manufacturing Processes

The scalable synthesis of 2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine derivatives is described in patent literature, emphasizing industrial applicability and optical purity . A representative route involves three key steps:

Step 1: Condensation Reaction

Cyclopropyl methyl ketone reacts with a chiral amine (e.g., (S)-(−)-α-phenylethylamine) in the presence of a Lewis acid such as titanium(IV) isopropoxide (Ti(OiPr)₄). Tetrahydrofuran (THF) serves as the solvent, facilitating imine formation .

Step 2: Reduction

The imine intermediate undergoes reduction using sodium borohydride (NaBH₄) in ethanol or THF, yielding a secondary amine. This step achieves high diastereoselectivity, with optical purities exceeding 60% enantiomeric excess (ee) .

Step 3: Debenzylation

Catalytic hydrogenation with palladium on charcoal (Pd/C) under hydrogen atmosphere removes the benzyl protecting group, producing the primary amine. Ethanol is the preferred solvent for this step .

Table 1: Optimized Reaction Conditions for Synthesis

StepReagents/ConditionsSolventYield (%)Optical Purity (ee)
1Ti(OiPr)₄, 25°CTHF85-
2NaBH₄, 0°CEthanol9070–80
3Pd/C, H₂ (10 bar)Ethanol95Retained

This route avoids low-temperature Grignard reactions and chromatography, making it suitable for large-scale production .

Comparative Analysis with Structural Analogues

1-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine

This positional isomer differs in the attachment of the cyclopropane ring to the first carbon of the ethanamine chain. While sharing similar physicochemical properties, its biological activity profile may diverge due to altered stereoelectronic effects .

3-(Trifluoromethyl)pyrrolidine

Replacing the cyclopropane with a pyrrolidine ring increases conformational flexibility but reduces metabolic stability. Such trade-offs highlight the unique advantages of cyclopropane-containing scaffolds .

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